molecular formula C9H11BrN2O2 B2565470 5-bromo-N-ethyl-2-methoxynicotinamide CAS No. 1315544-54-7

5-bromo-N-ethyl-2-methoxynicotinamide

Cat. No. B2565470
CAS RN: 1315544-54-7
M. Wt: 259.103
InChI Key: LVFXTXUJVXIVCB-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-2-methoxynicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.103 . This compound is used in research and industry.


Synthesis Analysis

The synthesis of 5-bromo-N-ethyl-2-methoxynicotinamide involves several steps. One method starts with 5-bromo-2-methoxynicotinic acid, which is treated with oxalyl dichloride and DMF at 0°C. The reaction mixture is then stirred for 18 hours at room temperature. After the reaction, water is added and the organics are extracted with ethyl acetate. The organic layer is separated, dried over Na2SO4, filtered, and concentrated to obtain the crude product. The crude product is purified by column chromatography on a silica gel 100-200 column and eluted with 16% EtOAc/n-hexane .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-ethyl-2-methoxynicotinamide consists of a pyridine ring substituted at position 3 by a carboxamide group . The bromine atom is attached at the 5th position of the pyridine ring, and the ethyl and methoxy groups are attached to the nitrogen atom and the 2nd carbon atom of the pyridine ring, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-bromo-N-ethyl-2-methoxynicotinamide include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions transform the starting material, 5-bromo-2-methoxynicotinic acid, into the desired product.


Physical And Chemical Properties Analysis

5-bromo-N-ethyl-2-methoxynicotinamide has a density of 1.495g/cm3 . It has a boiling point of 399.4ºC at 760 mmHg . The melting point is 121-123ºC . The exact mass is 292.97200 .

Scientific Research Applications

Antiviral Activity

The research by Hocková et al. (2003) delves into the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the introduction of bromine into the compound's structure led to notable antiretroviral activity. This study highlights the potential of brominated derivatives in combating retrovirus replication, showcasing their applicability in the field of antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis Methodologies

A significant contribution to synthetic chemistry is outlined by Hirokawa, Horikawa, & Kato (2000), who described an efficient synthesis approach for a compound closely related to "5-bromo-N-ethyl-2-methoxynicotinamide." This work emphasizes the utility of brominated compounds in facilitating the development of receptor antagonists, demonstrating the versatility of such compounds in synthetic organic chemistry (Hirokawa, Horikawa, & Kato, 2000).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-N-ethyl-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-3-11-8(13)7-4-6(10)5-12-9(7)14-2/h4-5H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXTXUJVXIVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethyl-2-methoxynicotinamide

Synthesis routes and methods

Procedure details

As shown in step 4(b)-i of Scheme 4(b), HATU (8.194 g, 2.55 mmol) and DIPEA (5.570 g, 7.507 mL, 43.10 mmol) was added to a solution of 5-bromo-2-methoxypyridine-3-carboxylic acid (5 g, 21.55 mmol) in DMF (50 mL). The resulting solution was stirred for 10 minutes followed by the addition of ethanamine hydrochloric acid (1.757 g, 2.196 mL, 21.55 mmol). The resulting solution was stirred at room temperature for 5 hours. To the reaction mixture was added water (100 mL) and ethyl acetate (100 mL). The organic layer was separated and dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography (0-2% methanol in dichloromethane gradient) to produce 5-bromo-N-ethyl-2-methoxynicotinamide as off white solid (Compound 2015, 3.4 g): 1H NMR (DMSO-d6) δ 8.41 (d, J=2.5 Hz, 1H), 8.31 (s, 1H), 8.20-8.13 (m, 1H), 3.95 (s, 3H), 3.35-3.23 (m, 2H), 1.11 (t, J=7.2 Hz, 3H).
Name
Quantity
8.194 g
Type
reactant
Reaction Step One
Name
Quantity
7.507 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.196 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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